4-CHLORO-2-[2-(2-METHOXYPHENYL)ACETAMIDO]BENZOIC ACID
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Overview
Description
4-Chloro-2-[2-(2-methoxyphenyl)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group at the 4-position and an acetamido group at the 2-position of the benzoic acid ring, with a methoxyphenyl group attached to the acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[2-(2-methoxyphenyl)acetamido]benzoic acid typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is acylated with 2-(2-methoxyphenyl)acetyl chloride to form the acetamido derivative.
Hydrolysis: The final step involves hydrolysis of the acetamido derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(2-methoxyphenyl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[2-(2-methoxyphenyl)acetamido]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[2-(2-methoxyphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit TMEM206-mediated currents, which are involved in acid-induced cell death in colorectal cancer cells . This inhibition can affect cell volume regulation, vesicular acidification, and cellular signaling pathways.
Comparison with Similar Compounds
4-Chloro-2-[2-(2-methoxyphenyl)acetamido]benzoic acid can be compared with other similar compounds such as:
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: This compound also has a chloro group and an acetamido group but with a chlorophenoxy substituent instead of a methoxyphenyl group.
4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid: This compound has a naphthyloxy substituent, which provides different chemical and biological properties.
4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid: This compound has a propanamido group with a chloromethylphenoxy substituent, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-[[2-(2-methoxyphenyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-22-14-5-3-2-4-10(14)8-15(19)18-13-9-11(17)6-7-12(13)16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOFKTDMTZCTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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